

Methyl 3-amino-4-bromobenzoate molecular weight

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Compound of Interest

Compound Name: Methyl 3-amino-4-bromobenzoate

Cat. No.: B1308262

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An In-depth Technical Guide to **Methyl 3-amino-4-bromobenzoate**: A Core Building Block in Modern Medicinal Chemistry

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Executive Summary

Methyl 3-amino-4-bromobenzoate is a strategically functionalized aromatic compound that has emerged as a critical starting material and intermediate in the fields of organic synthesis and drug discovery. Its unique trifunctional arrangement—an amine, a bromine atom, and a methyl ester on a benzene scaffold—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these groups allows for sequential, site-selective modifications, making it a highly sought-after building block. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of advanced therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of **Methyl 3-amino-4-bromobenzoate** is essential for its effective use in experimental design. The key identifiers and computed physicochemical parameters are summarized below.

Property	Value	Source(s)
IUPAC Name	methyl 3-amino-4-bromobenzoate	[1]
CAS Number	46064-79-3	[1][2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1][2]
Molecular Weight	230.06 g/mol	[1][2]
Monoisotopic Mass	228.97384 Da	[1]
Canonical SMILES	<chem>COC(=O)C1=CC(=C(C=C1)Br)N</chem>	[1]
InChIKey	GPMSTDWXXKAKCT-UHFFFAOYSA-N	[1]
XLogP3-AA (Predicted)	1.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

Synthesis and Purification Methodology

The most common and reliable route to **Methyl 3-amino-4-bromobenzoate** is the esterification of its corresponding carboxylic acid precursor, 3-amino-4-bromobenzoic acid. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reaction.

Recommended Synthesis Protocol: Fischer Esterification via Acyl Chloride Intermediate

This protocol employs thionyl chloride (SOCl₂) in methanol, a robust method for converting carboxylic acids to methyl esters.

Causality of Reagent Choice:

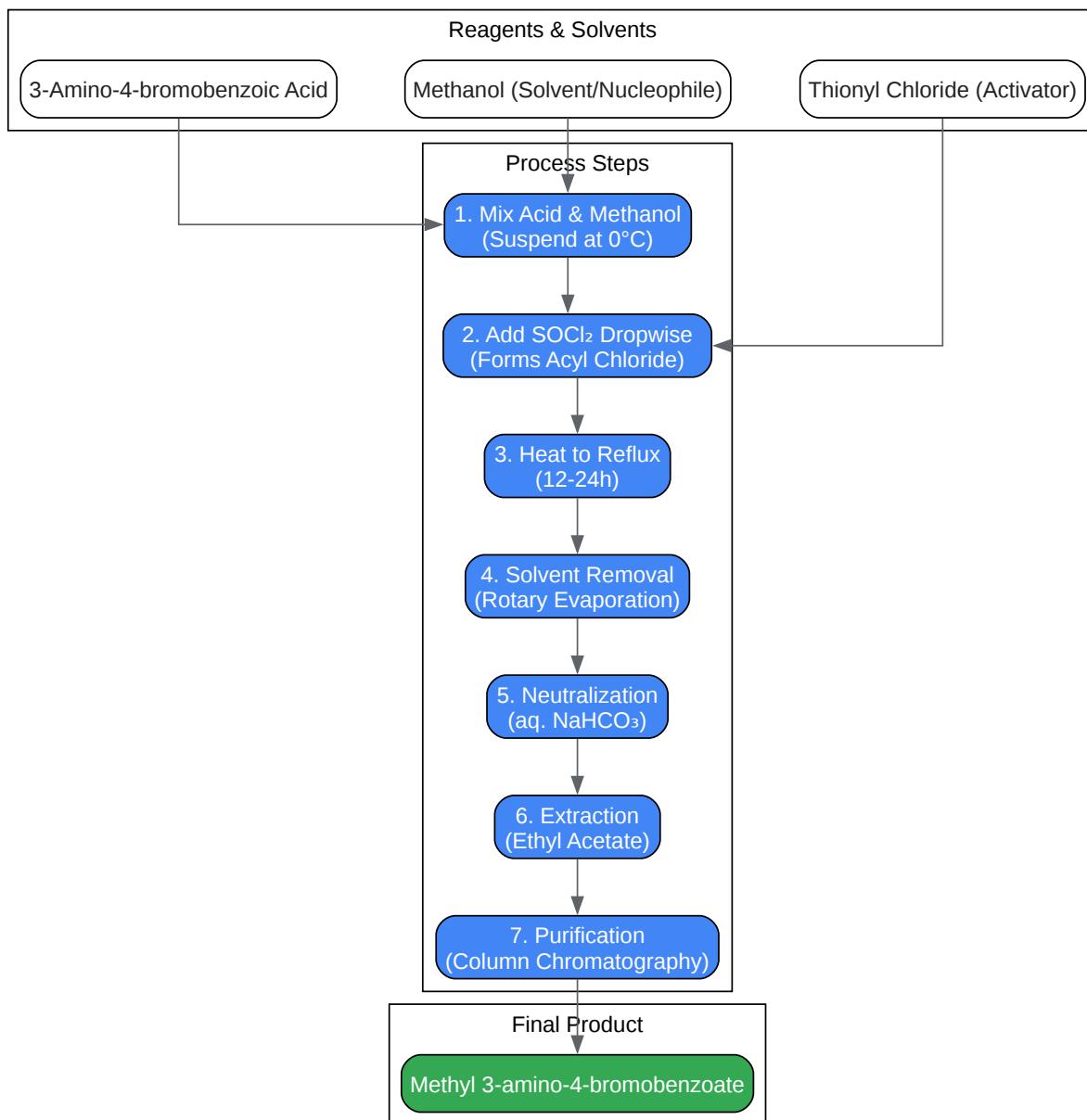
- Methanol (MeOH): Serves as both the solvent and the nucleophile for the esterification. Using it in excess drives the reaction equilibrium towards the product, maximizing yield.
- Thionyl Chloride (SOCl₂): Acts as a dehydrating and activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the parent carboxylic acid, readily reacting with methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and escape the reaction mixture, further driving the reaction to completion.

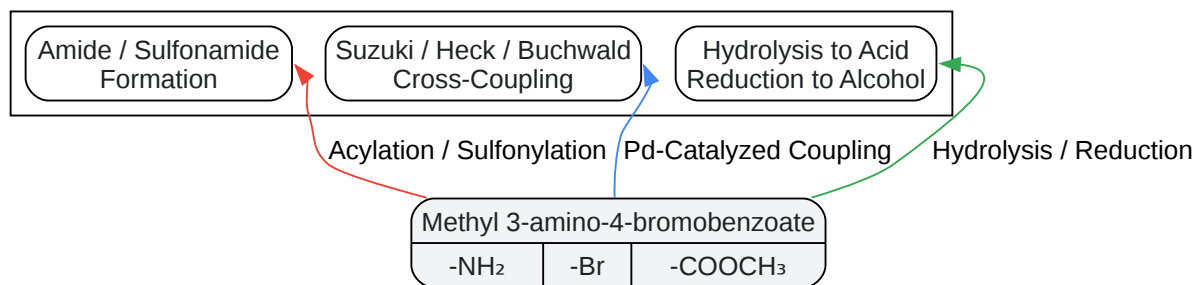
Step-by-Step Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-bromobenzoic acid (1.0 eq.) in methanol (approx. 10-20 mL per gram of acid).
- Cooling: Cool the suspension to 0°C in an ice bath. This is crucial for controlling the initial exothermic reaction upon addition of thionyl chloride.
- Reagent Addition: Add thionyl chloride (2.0-2.5 eq.) dropwise to the cooled, stirring suspension over 15-30 minutes.^[2] The slow addition prevents a rapid temperature increase and excessive gas evolution.
- Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[2]
- Work-up:
 - Cool the mixture to room temperature and remove the solvent (excess methanol) under reduced pressure using a rotary evaporator.^[2]
 - Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step quenches any remaining acid and HCl.^[2]
 - Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).^[2]

- Purification:
 - Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).[\[2\]](#)
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **Methyl 3-amino-4-bromobenzoate**.[\[2\]](#)

Synthesis Workflow Diagram





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References

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